molecular formula C12H22N2O3 B2705144 N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide CAS No. 1335041-86-5

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide

Cat. No.: B2705144
CAS No.: 1335041-86-5
M. Wt: 242.319
InChI Key: MHBCJYSNXINLOR-UHFFFAOYSA-N
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Description

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group The Boc group is widely used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected amine . The reaction conditions are generally mild, and the Boc group can be introduced under both aqueous and anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of Boc-protected amines often employs similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of recyclable catalysts and green solvents is becoming more prevalent to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enamide is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl N-(5-amino-2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-8(2)12(6,7-9(13)15)14-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBCJYSNXINLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(C)(CC(=O)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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